molecular formula C20H18N2O3S2 B4184743 N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide

Cat. No.: B4184743
M. Wt: 398.5 g/mol
InChI Key: YTXKILZDSBBHSS-UHFFFAOYSA-N
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Description

    Starting Materials: The intermediate from the previous step and 2-thiophenylboronic acid.

    Reaction Conditions: Another palladium-catalyzed coupling reaction is used, often under similar conditions as the previous step.

    Procedure: The intermediate is reacted with 2-thiophenylboronic acid to yield the final product.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors for better control over reaction conditions and the use of greener solvents and reagents.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide typically involves multiple steps:

  • Formation of the Indole Sulfonamide Intermediate

      Starting Materials: 2,3-dihydro-1H-indole and sulfonyl chloride.

      Reaction Conditions: The reaction is carried out in the presence of a base such as triethylamine in an organic solvent like dichloromethane.

      Procedure: The indole is reacted with the sulfonyl chloride to form the indole sulfonamide intermediate.

  • Coupling with 4-Bromoacetophenone

      Starting Materials: Indole sulfonamide intermediate and 4-bromoacetophenone.

      Reaction Conditions: This step typically involves a palladium-catalyzed coupling reaction (e.g., Suzuki coupling) in the presence of a base like potassium carbonate.

      Procedure: The indole sulfonamide intermediate is coupled with 4-bromoacetophenone to form the desired product.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation

      Reagents: Common oxidizing agents like potassium permanganate or chromium trioxide.

      Conditions: Typically carried out in acidic or basic aqueous solutions.

      Products: Oxidation of the indole ring can lead to the formation of oxindole derivatives.

  • Reduction

      Reagents: Reducing agents such as lithium aluminum hydride or sodium borohydride.

      Conditions: Usually performed in anhydrous solvents like ether or tetrahydrofuran.

      Products: Reduction can convert the sulfonyl group to a sulfinyl or sulfide group.

  • Substitution

      Reagents: Nucleophiles like amines or thiols.

      Conditions: Often carried out in polar aprotic solvents like dimethylformamide.

      Products: Substitution reactions can introduce various functional groups onto the phenyl or thiophene rings.

Scientific Research Applications

Chemistry

In chemistry, N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

Biologically, this compound is studied for its potential as a pharmacophore in drug design. The indole ring is known for its presence in many natural products and pharmaceuticals, suggesting that this compound could exhibit significant biological activity.

Medicine

In medicine, research is focused on the compound’s potential therapeutic applications. It may act as an inhibitor of certain enzymes or receptors, making it a candidate for the development of new drugs for diseases such as cancer, inflammation, and neurological disorders.

Industry

Industrially, this compound could be used in the development of new materials with specific electronic or optical properties

Mechanism of Action

The mechanism of action of N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide likely involves interaction with specific molecular targets such as enzymes or receptors. The indole ring can engage in π-π stacking interactions, hydrogen bonding, and other non-covalent interactions, which are crucial for binding to biological targets. The sulfonyl group can enhance the compound’s solubility and bioavailability, while the thiophene ring can contribute to its electronic properties.

Comparison with Similar Compounds

Similar Compounds

  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-acetamide

    • Lacks the thiophene ring, which may result in different electronic properties and biological activity.
  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-furyl)acetamide

    • Contains a furan ring instead of a thiophene ring, which can affect its reactivity and interaction with biological targets.
  • N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-pyridyl)acetamide

    • Incorporates a pyridine ring, potentially altering its pharmacokinetic properties and binding affinity.

Uniqueness

N-[4-(2,3-dihydro-1H-indol-1-ylsulfonyl)phenyl]-2-(2-thienyl)acetamide is unique due to the combination of the indole and thiophene rings, which can provide a balance of electronic properties and biological activity. This makes it a versatile compound for various applications in research and industry.

Properties

IUPAC Name

N-[4-(2,3-dihydroindol-1-ylsulfonyl)phenyl]-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H18N2O3S2/c23-20(14-17-5-3-13-26-17)21-16-7-9-18(10-8-16)27(24,25)22-12-11-15-4-1-2-6-19(15)22/h1-10,13H,11-12,14H2,(H,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YTXKILZDSBBHSS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C2=CC=CC=C21)S(=O)(=O)C3=CC=C(C=C3)NC(=O)CC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H18N2O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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